

Application Note: UPLC Analysis of Amlodipine and its Impurities

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Compound of Interest

Compound Name: Dehydro Amlodipine Oxalate

Cat. No.: B564258

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a long-acting calcium channel blocker of the dihydropyridine class, widely used in the treatment of hypertension and angina.[1] The identification and quantification of impurities in the active pharmaceutical ingredient (API) and finished drug products are critical for ensuring their quality, safety, and efficacy. Regulatory bodies like the International Conference on Harmonization (ICH) mandate stress testing to identify potential degradation products and establish degradation pathways.[2][3] Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity profiling, including higher resolution, increased sensitivity, and faster analysis times, making it an ideal technique for this purpose.[4] This application note details a stability-indicating UPLC method for the separation and determination of Amlodipine and its process-related and degradation impurities.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method and to understand the degradation pathways of the drug substance.[5] Amlodipine besylate is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[6][7]

Protocol:

- **Preparation of Stock Solution:** Accurately weigh and dissolve Amlodipine besylate in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL.
- **Acid Hydrolysis:** To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at ambient temperature for 3 days.[6] Neutralize the solution with an appropriate volume of 0.1 M NaOH before dilution and injection.
- **Base Hydrolysis:** To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at ambient temperature for 3 days.[6] Neutralize the solution with an appropriate volume of 0.1 M HCl before dilution and injection.
- **Oxidative Degradation:** To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at ambient temperature for 3 days.[6]
- **Thermal Degradation:** Store the solid drug substance in an oven at 105°C for 3 days.[6] After the specified time, cool to room temperature and prepare a sample solution for analysis.
- **Photolytic Degradation:** Expose the solid drug substance to UV light (200 W-h/m²) and visible light (1.2 million lux-h) as per ICH guidelines.[2][6] Prepare a sample solution from the exposed substance for analysis.
- **Sample Analysis:** Dilute the stressed samples to a final concentration of approximately 0.2 mg/mL with the mobile phase and analyze using the UPLC method described below.

UPLC Method for Impurity Profiling

This method is designed for the separation of Amlodipine from its known impurities, including those listed in the European Pharmacopoeia (Ph. Eur. Impurities A, B, D, E, F, G), and degradation products.[4][8]

Instrumentation:

- UPLC system equipped with a photodiode array (PDA) or tunable UV detector. A mass detector (e.g., single-quadrupole) can be coupled for peak identification.[6]
- Data acquisition and processing software (e.g., Waters Empower 3).[6]

Reagent and Sample Preparation:

- Mobile Phase A: 0.1% Ammonium Hydroxide in Water.
- Mobile Phase B: Methanol.
- Diluent: Acetonitrile and Water (50:50, v/v).
- Standard Solution: Prepare a solution containing Amlodipine besylate and known impurities at appropriate concentrations (e.g., 0.2 mg/mL for Amlodipine and 0.001 mg/mL for each impurity) in the diluent.
- Sample Solution: Accurately weigh and dissolve the Amlodipine besylate drug substance or powdered tablets in the diluent to achieve a final concentration of 0.2 mg/mL.^[6] Centrifuge or filter the solution through a 0.45 µm membrane filter if necessary.^[9]

Data Presentation

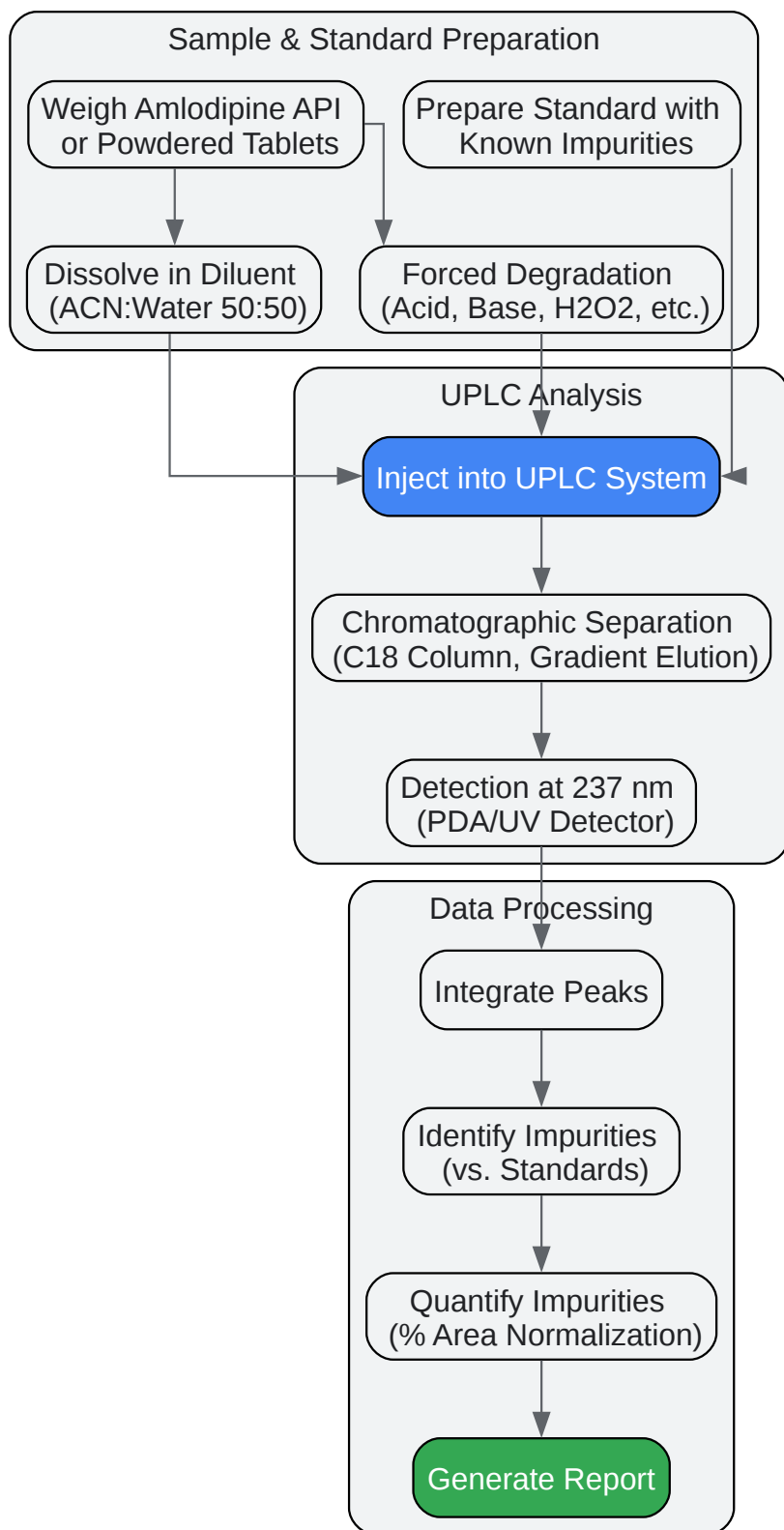
Table 1: UPLC Chromatographic Conditions

Parameter	Condition
Column	Core-shell C18, 100 mm x 4.6 mm, 2.6 µm (e.g., Phenomenex Kinetex EVO C18)[6]
Mobile Phase A	0.4% Ammonium Hydroxide in Water[6]
Mobile Phase B	Methanol[6]
Gradient Program	Time (min)
0	
10	
12	
12.1	
15	
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	35°C[9]
Detection Wavelength	237 nm[6]

Table 2: Summary of Forced Degradation Results

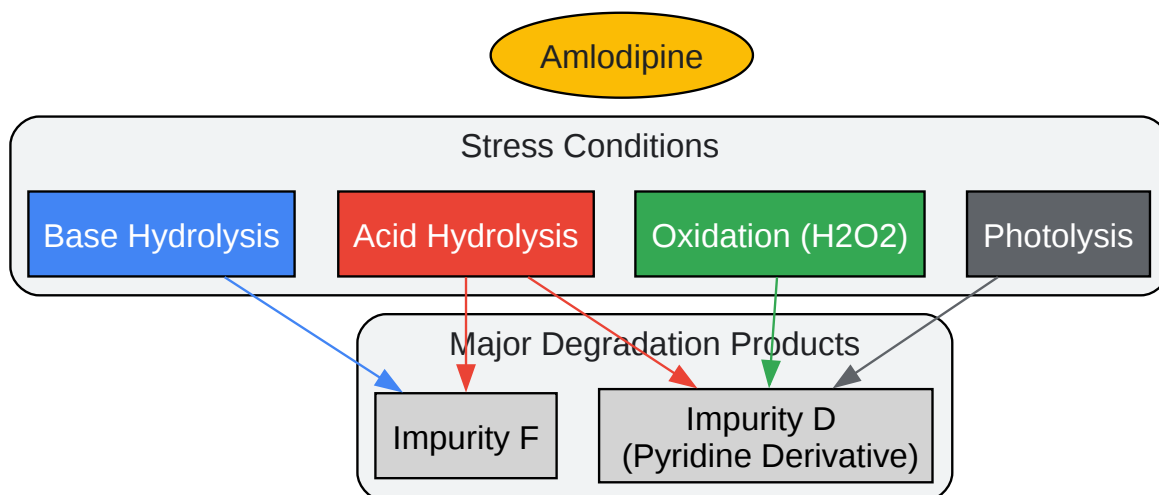
Stress Condition	Parameters	Degradation (%)	Major Degradants/Observations
Acid Hydrolysis	0.1 M HCl, Ambient, 3 days	~5-15%	Impurity D, Impurity F[5][7]
Base Hydrolysis	0.1 M NaOH, Ambient, 3 days	~43%[6]	Impurity F[7]
Oxidation	3% H ₂ O ₂ , Ambient, 3 days	~10-20%	Impurity D (Dehydro Amlodipine)[5]
Thermal	105°C, 3 days	No significant degradation[5][6]	Amlodipine is relatively stable to heat.
Photolytic	ICH Guidelines (UV & Vis)	~5%[6]	Amlodipine pyridine derivative (Impurity D) [10]

Visualizations



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Caption: UPLC workflow for Amlodipine impurity analysis.



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